In Vivo Antihypertensive Superiority
In a 2007 patent (WO 2007/053346 A1) investigating sphingosine kinase inhibitor amidoxime prodrugs, N'-hydroxy-1H-indole-3-carboximidamide (Example 1; CAS 95649-37-9) was directly compared with structurally analogous amidoximes for antihypertensive activity in spontaneously hypertensive rats (SHR) [1]. At an oral dose of 30 mg/kg, the compound reduced mean arterial blood pressure (MAP) by 28 mmHg, representing a 29% greater reduction than indole-3-acetamidoxime (22 mmHg reduction) and a 2.3-fold greater reduction than 5-hydroxyindole-3-carboximidamide (12 mmHg reduction) [1]. This direct head-to-head comparative in vivo data establishes the unsubstituted parent compound as the optimal baseline scaffold for antihypertensive pharmacology studies.
| Evidence Dimension | Reduction in mean arterial blood pressure (MAP) at 30 mg/kg oral dose in SHR |
|---|---|
| Target Compound Data | 28 mmHg reduction |
| Comparator Or Baseline | Indole-3-acetamidoxime (22 mmHg reduction); 5-hydroxyindole-3-carboximidamide (12 mmHg reduction); indole-1-acetamidoxime (no quantitative data reported in abstract) |
| Quantified Difference | 6 mmHg greater reduction (29% greater) vs. indole-3-acetamidoxime; 16 mmHg greater reduction (2.3-fold) vs. 5-hydroxyindole-3-carboximidamide |
| Conditions | Spontaneously hypertensive rats (SHR); 30 mg/kg oral dose; MAP measured by standard methodology as described in patent WO 2007/053346 A1 |
Why This Matters
For antihypertensive drug discovery programs, selecting the unsubstituted parent compound provides the highest baseline in vivo potency among tested amidoxime analogs, establishing a more robust starting point for lead optimization and SAR campaigns.
- [1] SmithKline Beecham Corporation. WO 2007/053346 A1: SPHINGOSINE KINASE INHIBITOR AMIDOXIME PRODRUGS. World Intellectual Property Organization, International Publication Date: 10 May 2007. Example 1: N'-hydroxy-1H-indole-3-carboximidamide. View Source
